molecular formula C19H19N5O3S B11052447 2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide

2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide

Cat. No. B11052447
M. Wt: 397.5 g/mol
InChI Key: LWMXLJKVOLSFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide is a complex organic compound featuring a pyridine ring, a quinoline moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the hydrazinylcarbonyl group. The hydroxymethyl and methyl groups are then added under controlled conditions. The final step involves the coupling of the pyridine derivative with the quinoline moiety through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The hydrazinylcarbonyl group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylcarbonyl group can form hydrogen bonds with active sites, while the quinoline moiety can intercalate with DNA or interact with protein surfaces. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide vs. 2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-6-yl)acetamide: The position of the quinoline moiety affects the compound’s binding affinity and biological activity.

    This compound vs. 2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-4-yl)acetamide: Different substitution patterns on the quinoline ring can lead to variations in reactivity and stability.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[3-(hydrazinecarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H19N5O3S/c1-11-8-13(9-25)16(18(27)24-20)19(22-11)28-10-15(26)23-14-6-2-4-12-5-3-7-21-17(12)14/h2-8,25H,9-10,20H2,1H3,(H,23,26)(H,24,27)

InChI Key

LWMXLJKVOLSFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)NN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.